molecular formula C7H5ClO2<br>C6H5OCOCl<br>C7H5ClO2 B146348 Phenyl chloroformate CAS No. 1885-14-9

Phenyl chloroformate

Cat. No. B146348
CAS RN: 1885-14-9
M. Wt: 156.56 g/mol
InChI Key: AHWALFGBDFAJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl chloroformate, also known as phenyl chloroformate ester, is a chemical compound that is used in various organic synthesis reactions. It is known for its role in the formation of carbonates and carbamates through reactions with alcohols and amines, respectively. The compound is characterized by the presence of a phenyl group attached to a chloroformate functional group.

Synthesis Analysis

The synthesis of phenyl chloroformate derivatives can be achieved through different methods. For instance, the synthesis of 4,4'–(dimethylsilylene)bis(phenyl chloroformate) and 4,4'–(dimethylgermylene)bis(phenyl chloroformate) follows a route similar to that of bisphenol–A bischloroformate . These compounds are characterized using various spectroscopic methods, indicating the versatility of phenyl chloroformate in forming more complex molecules.

Molecular Structure Analysis

The molecular structure of phenyl chloroformate plays a crucial role in its reactivity. The presence of the phenyl group can influence the electron distribution within the molecule, affecting its interactions with other chemical species. For example, the electron-rich formate moiety of phenyl chloroformate can overlap with the pyridine ring π-system, facilitating the formation of a tetrahedral intermediate in reactions with pyridines .

Chemical Reactions Analysis

Phenyl chloroformate undergo

Scientific Research Applications

Dealkylating Agent for Tertiary Amines

Phenyl chloro(thionoformate) is utilized as a dealkylating agent for tertiary amines. It reacts with tertiary aliphatic amines to produce thiocarbamates and alkyl chloride. This process exhibits superior or comparable rates and selectivity in alkyl group cleavage compared to previous methods using chloroformates (Millan & Prager, 1999).

Studying Hydrolysis in Micellar Solutions

Phenyl chloroformate's spontaneous hydrolysis has been a subject of study in water-ethylene glycol micellar solutions. These studies provide insights into the effects of surfactant concentration and the weight percent of ethylene glycol on the reaction rate. This research contributes to a deeper understanding of micellar medium effects on chemical reactions (Rodríguez et al., 2004).

Solvolytic Reactions and Solvent Effects

Phenyl chloroformate is also significant in studying solvolytic reactions. These studies involve examining the specific rates of solvolysis in various solvents and understanding the Grunwald-Winstein treatments, which provide insights into solvent effects and reaction mechanisms (Kevill, Koyoshi, & D’Souza, 2007).

Nonlinear Optical Properties

Phenyl chloroformate is used in the synthesis of novel compounds with potential applications in nonlinear optics. For example, its derivative compounds have been studied for their nonlinear optical absorption behavior, which is crucial for the development of optical devices like limiters (Rahulan et al., 2014).

Safety And Hazards

Phenyl chloroformate is toxic by ingestion, inhalation, and skin absorption . It is very irritating to the skin and eyes . Contact with skin and eyes should be avoided. Inhalation of vapor or mist should also be avoided. It should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge .

properties

IUPAC Name

phenyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWALFGBDFAJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5OC(O)Cl, Array, C7H5ClO2
Record name PHENYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4211
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044403
Record name Phenyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenyl chloroformate appears as a colorless liquid with a strong odor. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes. Used to make other chemicals., Colorless liquid with a pungent odor; [ICSC], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR.
Record name PHENYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4211
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenyl chloroformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9246
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

188-189 °C
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

69 °C c.c.
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: reaction
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Density (at 20 °C): 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 5.41
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.67 [mmHg], Vapor pressure, Pa at 20 °C: 90
Record name Phenyl chloroformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9246
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

Phenyl chloroformate

CAS RN

1885-14-9
Record name PHENYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4211
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenyl chloroformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1885-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHENYL CHLOROFORMATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl chloroformate
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/phenyl-chloroformate-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Carbonochloridic acid, phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL CHLOROFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TND0D6D3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-28 °C
Record name PHENYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

The reactor of Example 1 is charged with phenol (319.0 g, 3.390 mol), diphenylmethane as an internal GC standard (3.0723 g), and 50 weight percent hypophosphorous acid (7.046 g). Phosgene (64.6 g, 0.65 mol) is passed into the reactor for 90 min. Phosgene/phenol molar ratio is 0.19. After heating at 120° C. an additional 4 hr the reactor is cooled to ambient temperature. Analysis by GC yields diphenyl carbonate (29.1 mmol), phenylchloroformate (156.7 mmol) and phenol (2.96 mol). Selectivity to phenylchloroformate is 36 mole percent based on phenol, 24 mole percent based on phosgene. Part of the phenol is consumed in a reaction with hypophosphorous acid to yield triphenyl phosphate.
Quantity
319 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.046 g
Type
reactant
Reaction Step One
Quantity
64.6 g
Type
reactant
Reaction Step Two
Name
Phosgene phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A four-necked flask equipped with a gas inlet, a dry ice condenser, a mechanical stirrer, a thermocouple and a sampling port is charged with phenol (Aldrich, 287.5 g, 2.907 mol) and triphenyl phosphite (10.12 g, 32.61 mmol). The temperature is raised to 140° C. and phosgene (274 g, 2.77 mol) is added over a 465 minute period. Phosgene/phenol molar ratio is 0.95. A recirculating aqueous sodium hydroxide scrubber is used to neutralize the coproduct hydrochloric acid and to destroy traces of phosgene which are not condensed in the condenser. After the phosgene addition is stopped, a nitrogen stream is used to purge residual phosgene and the reactor is cooled to ambient temperature. The colorless crude product is isolated by vacuum distillation to give phenyl chloroformate (417.84 g, bp 73°-77° C. at 14 mm Hg) containing 6.6 percent by weight residual phenol. Selectivity to phenyl chloroformate is 95 mole percent based on phenol, 90 mole percent based on phosgene.
Quantity
287.5 g
Type
reactant
Reaction Step One
Quantity
10.12 g
Type
catalyst
Reaction Step One
Quantity
274 g
Type
reactant
Reaction Step Two
Name
Phosgene phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

We have now discovered a method for the preparation of benzoylureas such as those disclosed in U.S. Pat. No. 3,748,356 and Belgian Pat. No. 833,288, which comprises the reaction of a benzamide, a C1 -C7 alkyllithium, a phenyl chloroformate and an amine. In one embodiment of the reaction, the benzamide is treated with the alkyllithium and a phenyl chloroformate in an inert solvent at a temperature of from about -80° to about -40° C. to form an intermediate urethane, the intermediate urethane is treated with an amine in an inert solvent at about -80° to about -40° C., and the temperature is slowly raised to from about 50° to about 100° C. to obtain the desired benzoylurea. In a second embodiment of the reaction, the benzamide is treated with the alkyllithium in an inert solvent at a temperature from about -80° to about -40° C. and the lithium salt so obtained is then treated with a carbamate at a temperature of about -80° to about -40° C., and the mixture is allowed to warm to from about 20° to about 40° C. to obtain the desired benzoylurea. The carbamate is obtained by the reaction of an amine with a phenyl chloroformate.
[Compound]
Name
benzoylureas
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C1 -C7 alkyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Alternatively, a compound of formula II can be treated with a chloroformate, e.g., an alkylchloroformate or phenylchloroformate, at a temperature of 25°-125° C. in a solvent such as toluene or benzene to provide the corresponding N-alkoxycarbonyl or N-phenoxycarbonyl compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Phenyl chloroform ate was prepared in a stirred reactor at a temperature which was kept below 10° C. by cooling. 1320 ml of methylene chloride were provided in the reactor together with 150 ml of water. 7.4 g/minute of phosgene were dosed for 10 minutes. 70.5 g of phenol in 333 ml of methylene chloride were then dosed in the course of 35 minutes. During this dosing of phenol, 3.7 g/min. of phosgene were added. The pH was kept at a value of 2-4 by dosing with sodium hydroxide solution. During the dosing of phenol 30 ml of water were added four times to the reactor. After termination of the phenol dosing, the phosgene dosing was continued for another 3 minutes.
Quantity
333 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
1320 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl chloroformate
Reactant of Route 2
Reactant of Route 2
Phenyl chloroformate
Reactant of Route 3
Reactant of Route 3
Phenyl chloroformate
Reactant of Route 4
Phenyl chloroformate
Reactant of Route 5
Reactant of Route 5
Phenyl chloroformate
Reactant of Route 6
Reactant of Route 6
Phenyl chloroformate

Citations

For This Compound
2,980
Citations
DN Kevill, MJ D'Souza - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
… Within the solvolyses of chloroformates, those of phenyl chloroformate are faster than those of primary … This effect is also reflected in a lower dipole moment for the phenyl chloroformate.…
Number of citations: 119 pubs.rsc.org
J Lezama, G Chuchani - International Journal of Chemical …, 2015 - Wiley Online Library
… The gas‐phase elimination of phenyl chloroformate gives chlorobenzene, 2‐chlorophenol, … The kinetic determination of phenyl chloroformate (440–480 o C, 60–110 Torr) and p‐tolyl …
Number of citations: 2 onlinelibrary.wiley.com
HJ Koh, KL Han, HW Lee, I Lee - The Journal of Organic …, 1998 - ACS Publications
… We therefore conclude that the aminolysis of phenyl chloroformate … rate constants of phenyl chloroformate, incorporation of … This indicates that in the solvolysis of phenyl chloroformate, …
Number of citations: 68 pubs.acs.org
A Rodríguez, MM Graciani, M Muñoz, ML Moyá - Langmuir, 2003 - ACS Publications
… The spontaneous hydrolysis of phenyl chloroformate was studied in water−ethylene glycol (… The equilibrium binding constant for the phenyl chloroformate molecules to the micellar …
Number of citations: 77 pubs.acs.org
JD Hobson, JG McCluskey - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
… Our observations suggest that phenyl chloroformate is much more effective than the alkyl esters, probably owing partly to the suppression of the competitive reaction b,3 and is a general …
Number of citations: 27 pubs.rsc.org
K Anzai, JB Hunt, G Zon, W Egan - The Journal of Organic …, 1982 - ACS Publications
… Treatment of 2,,3,-0-isopropylideneadenosine (2) with phenyl chloroformate gave O^.S-… Reaction of 2,,3',5'-0triacetyladenosine (9) with phenyl chloroformate inthe presence of …
Number of citations: 17 pubs.acs.org
RB Moodie, R Towill - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… of the neutral substrate phenyl chloroformate the hydrolysis of … Phenyl chloroformate was the commercial material, and was … The hydrolysis of phenyl chloroformate was followed by …
Number of citations: 6 pubs.rsc.org
EA Castro, MG Ruiz, S Salinas… - The Journal of Organic …, 1999 - ACS Publications
The reactions of secondary alicyclic amines with phenyl and 4-nitrophenyl chloroformates (PClF and NPClF, respectively) are subjected to a kinetic investigation in aqueous solution, …
Number of citations: 43 pubs.acs.org
구인선, 양기율, 강금덕, 오혁근… - Bulletin of the Korean …, 1996 - koreascience.kr
… We will discuss stoichiometric solvation effects of solvolytic reacton of phenyl chloroformate … : in aqueous alcohol and acetone phenyl chloroformate solvolyzes through a general base …
Number of citations: 17 koreascience.kr
L Brinchi, PD Profio, F Micheli… - European Journal of …, 2001 - Wiley Online Library
Spontaneous hydrolysis of phenyl chloroformate is inhibited by micelles, but inhibition by SDS (n‐C 12 H 25 OSO 3 Na) micelles is much greater than inhibition by cationic or …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.